An In-depth Technical Guide to Latanoprost Acid-d4
An In-depth Technical Guide to Latanoprost Acid-d4
This technical guide provides a comprehensive overview of Latanoprost acid-d4, a deuterated analog of Latanoprost acid, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, analytical applications, and biological significance.
Core Compound Properties
Latanoprost acid-d4 is a stable, isotopically labeled form of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost.[1] Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Latanoprost acid in biological samples.[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement.[2][4]
Physicochemical Data
A summary of the key physicochemical properties of Latanoprost acid-d4 is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₀D₄O₅ | [2][4] |
| Molecular Weight | 394.5 g/mol | [2][4] |
| CAS Number | 1224443-47-3 | [2][4] |
| Appearance | A solution in methyl acetate | [2][4] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2][4] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of Latanoprost acid-d4.
| Spectroscopic Data | Details | Source |
| Mass Spectrometry | Precursor ion [M+H]⁺ at m/z 395.2, with fragment ions corresponding to successive water losses. | [5] |
| ¹H-NMR Spectroscopy | Spectral data would be similar to Latanoprost acid, with the absence of signals corresponding to the deuterated positions. | [6] |
| ¹³C-NMR Spectroscopy | Spectral data would be consistent with the structure of Latanoprost acid, with potential minor shifts due to isotopic effects. | [7] |
Synthesis and Isotopic Labeling
Biological Activity and Mechanism of Action
Latanoprost acid, the non-deuterated counterpart of Latanoprost acid-d4, is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[1] The binding of Latanoprost acid to the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][10] This signaling is central to its therapeutic effect of lowering intraocular pressure (IOP) in the treatment of glaucoma.[11]
Signaling Pathway
The activation of the FP receptor by Latanoprost acid primarily couples to the Gq alpha subunit of the G-protein complex.[12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[10] These initial events subsequently activate downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway and the upregulation of matrix metalloproteinases (MMPs).[11] The remodeling of the extracellular matrix in the uveoscleral pathway by MMPs is thought to increase the outflow of aqueous humor, thereby reducing IOP.[1]
Analytical Methodology: Quantification by LC-MS/MS
Latanoprost acid-d4 is instrumental for the accurate quantification of Latanoprost acid in biological matrices. A detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is provided below.[5]
Experimental Protocol
Sample Preparation (Aqueous Humor) [5]
-
To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of Latanoprost acid-d4 internal standard solution (600 ng/mL in methyl acetate).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation (Ciliary Body) [5]
-
To approximately 25 mg of ciliary body tissue, add 1 mL of a 60:40 (v/v) mixture of ethyl acetate and isopropanol.
-
Add 20 µL of the Latanoprost acid-d4 internal standard solution (600 ng/mL).
-
Homogenize the tissue.
-
Centrifuge the sample and collect the organic supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions [5]
-
Column: Octylsilica (C8) column
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (55:45, v/v)
-
Flow Rate: Optimized for separation
-
Injection Volume: 10 µL
Mass Spectrometric Conditions [5]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Transitions:
-
Latanoprost acid: m/z 391.2 → 373.2 (and other fragments)
-
Latanoprost acid-d4: m/z 395.2 → 377.2 (and other corresponding fragments)
-
-
Collision Energy: Optimized for each transition (e.g., 6–40 V)
Experimental Workflow
Conclusion
Latanoprost acid-d4 is an indispensable tool for the accurate and precise quantification of Latanoprost acid in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its role as an internal standard in robust analytical methods like LC-MS/MS, make it a critical reagent for pharmacokinetic, pharmacodynamic, and drug metabolism studies of Latanoprost. A thorough understanding of the biological signaling pathways of Latanoprost acid provides the necessary context for interpreting such quantitative data in drug development.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Latanoprost (free acid)-d4 - Cayman Chemical [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]
- 8. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 9. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. immune-system-research.com [immune-system-research.com]
- 12. repository.arizona.edu [repository.arizona.edu]
- 13. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
(Structure of Corey Aldehyde)